Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]
Description
Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] is a spirocyclic compound featuring a cyclopenta[c]pyridine core fused with a 1,3-dioxolane ring via a spiro junction. The 1,3-dioxolane moiety is known for its thermal stability and solvent compatibility, as demonstrated in polyhydroxybutyrate (PHB) extraction processes at elevated temperatures (80°C) without molecular degradation .
Properties
IUPAC Name |
spiro[1,2,3,4,4a,5,7,7a-octahydrocyclopenta[c]pyridine-6,2'-1,3-dioxolane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-11-7-9-6-10(5-8(1)9)12-3-4-13-10/h8-9,11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJZOULYGRRCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC3(C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[c]Pyridine Derivatives: Salviadiginine A
Salviadiginine A, a cyclopenta[c]pyridine isolated from Salvia digitaloides, shares the fused bicyclic pyridine core with the target compound but lacks the spiro-dioxolane ring . Key comparisons include:
- Biological Activity : Salviadiginine A exhibited weak anti-inflammatory activity in preliminary assays, suggesting that the addition of a 1,3-dioxolane moiety in Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] might modulate bioactivity through enhanced solubility or steric effects.
Spiro-Dioxolane Systems: Pyrroloazepine and Cyanosilylated Analogues
- Octahydrospiro[pyrrolo[1,2-a]azepine-7,2'-[1,3]dioxolane] : This compound, synthesized via DIBAL reduction and basic alumina chromatography , highlights the versatility of spiro-dioxolane frameworks in heterocyclic chemistry. Unlike the target compound, its pyrroloazepine core may confer distinct electronic properties, influencing reactivity in nucleophilic or catalytic environments.
- Cyanosilylated Spiro-Dioxolane: Microwave-assisted synthesis using sulphated zirconia yielded a cyanosilylated spiro-dioxolane derivative .
Role of the 1,3-Dioxolane Moiety
The 1,3-dioxolane ring contributes critically to physicochemical properties:
- Thermal Stability : 1,3-Dioxolane-based solvents remain stable at 80°C during PHB extraction, implying that the dioxolane ring in the target compound may similarly resist thermal degradation under moderate conditions .
- Safety Profile: Unlike chlorinated solvents, 1,3-dioxolane is non-carcinogenic and non-pyrophoric, though highly flammable (flashpoint ≤2.5°C) . This safety advantage may extend to spiro-dioxolane derivatives in industrial applications.
Comparative Data Table
Research Implications and Gaps
- Synthesis Optimization : The use of sulphated zirconia catalysts (as in ) could be adapted for efficient spirocyclization in the target compound’s synthesis.
- Biological Screening : Structural parallels to salviadiginine A warrant anti-inflammatory or neuroactivity assays for Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane].
- Safety Protocols : Flammability risks associated with the 1,3-dioxolane moiety necessitate careful handling in large-scale applications.
Biological Activity
Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] is a compound with potential biological significance due to its unique structural features. This compound belongs to a class of 1,3-dioxolanes, which have been widely studied for their diverse biological activities, including antibacterial and antifungal properties. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and other fields.
- Molecular Formula : CHN O
- Molecular Weight : 183.25 g/mol
- CAS Number : 1824432-28-1
Biological Activity Overview
Research has indicated that compounds similar to Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] exhibit a range of biological activities. Notably, studies have focused on their antibacterial and antifungal properties.
Antibacterial Activity
The antibacterial activity of 1,3-dioxolanes has been documented in various studies. For instance, a series of synthesized dioxolanes were tested against several Gram-positive and Gram-negative bacteria, revealing significant antibacterial properties:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |
| Compound 2 | Staphylococcus epidermidis | Excellent activity |
| Compound 3 | Pseudomonas aeruginosa | Perfect activity at 625 µg/mL |
| Compound 4 | Enterococcus faecalis | 625 µg/mL |
| Compound 5 | Escherichia coli | No activity detected |
These findings suggest that Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane] could potentially exhibit similar antibacterial effects due to its structural characteristics.
Antifungal Activity
In addition to antibacterial properties, the antifungal activity of related compounds has also been explored. A study demonstrated that many dioxolanes showed excellent antifungal activity against Candida albicans. The results indicated that:
- Most tested compounds exhibited significant antifungal activity.
- Only one compound did not show any antifungal effect.
Case Studies and Research Findings
A comprehensive study synthesized various enantiomerically pure and racemic dioxolanes to evaluate their biological activities. The results highlighted the importance of chirality in influencing the effectiveness of these compounds against bacterial strains.
Key Findings:
- Synthesis Method : The compounds were synthesized using salicylaldehyde and diols under catalytic conditions.
- Biological Screening : All synthesized derivatives were tested for their antibacterial and antifungal activities.
- Chirality Impact : The enantiomeric forms displayed varying levels of biological activity, underscoring the significance of molecular configuration in pharmacological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
